molecular formula C19H28N2O B2558566 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one CAS No. 1421525-69-0

1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one

Cat. No.: B2558566
CAS No.: 1421525-69-0
M. Wt: 300.446
InChI Key: DCUBXBKUXJSCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one ( 1421525-69-0) is a chemical compound with the molecular formula C19H28N2O and a molecular weight of 300.44 g/mol . This high-purity compound is offered for research and development purposes, specifically for use in life sciences and pharmaceutical research . Compounds featuring the 1,3,8-triazaspiro[4.5]decane structure, which is closely related to the diazaspiro core of this product, have been identified in patent literature as possessing significant biological activity. Specifically, they have been developed and studied as potent D2 antagonists . This mechanism of action suggests potential research applications in mitigating conditions such as vomiting, impaired gastric emptying, gastroparesis, and other related functional gastrointestinal disorders . As a research chemical, it is essential for screening compound libraries and exploring new pharmacological pathways. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in various quantities to suit their experimental needs .

Properties

IUPAC Name

1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-20-14-15-21(19(16-20)12-5-6-13-19)18(22)11-7-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUBXBKUXJSCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the reaction of 9-methyl-6,9-diazaspiro[4.5]decane with phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1.1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds structurally related to 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one. For instance, derivatives of diazaspiro compounds have been shown to inhibit necroptosis, a form of programmed cell death implicated in neurodegenerative diseases. This inhibition can lead to reduced inflammation and neuronal cell death, indicating potential applications in treating conditions like Alzheimer's disease and multiple sclerosis .

1.2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Certain diazaspiro derivatives have demonstrated efficacy as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in cancer cell survival and proliferation. By targeting this pathway, these compounds could potentially serve as novel chemotherapeutic agents .

1.3. Pain Management
Research into the analgesic properties of similar compounds suggests that they may modulate pain pathways effectively. Compounds with the spiro structure have been noted for their ability to interact with opioid receptors, providing a basis for their use in pain management therapies .

Synthetic Methodologies

2.1. Synthesis Overview
The synthesis of this compound typically involves several steps:

  • Formation of the Spiro Structure : The initial step often involves creating the diazaspiro framework through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Functionalization : Subsequent steps include the introduction of phenyl groups and other substituents to enhance biological activity.
  • Purification : Techniques such as chromatography are employed to purify the final product.

2.2. Case Study: Synthesis Optimization
A study detailed an optimized three-step synthesis for related diazaspiro compounds that significantly reduced reaction times and increased yields compared to traditional methods . This optimization is crucial for scaling up production for pharmaceutical applications.

Research Findings

3.1. In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition of RIPK1 with IC50 values indicating potent activity against various cancer cell lines . These findings underscore the compound's potential as a therapeutic agent.

3.2. In Vivo Studies
Animal models have shown promising results regarding the neuroprotective effects of similar compounds in preventing cognitive decline associated with neurodegenerative diseases . These studies provide a foundation for further clinical research.

Data Summary Table

Application AreaPotential UsesKey Findings
NeuroprotectionAlzheimer's, MSInhibition of necroptosis; reduced inflammation
Anticancer ActivityChemotherapeutic agentsEffective RIPK1 inhibitors; potent against cancer cell lines
Pain ManagementAnalgesicsInteraction with opioid receptors; potential for pain relief

Mechanism of Action

The mechanism by which 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

a) 6,9-Diazaspiro[4.5]decane Derivatives ()

Compounds like methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) share the same spiro[4.5] core but differ in substituents:

  • 6a has a methyl ester at the 9-position, contrasting with the target compound’s methyl and phenylbutanone groups.
  • The ester group in 6a increases polarity, while the phenylbutanone in the target compound enhances lipophilicity, which may influence membrane permeability or receptor binding.
  • Spectral Data : IR spectra of 6a show carbonyl bands at 1752 cm⁻¹ (ester) and 1685 cm⁻¹ (imide), whereas the target compound’s ketone would exhibit a distinct ~1700 cm⁻¹ stretch. NMR data for 6a (e.g., δ 3.76 ppm for COOCH3) would differ significantly from the target’s aromatic and ketone proton environments .
b) 7-Oxa-9-aza-spiro[4.5]decane Derivatives ()

Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione replace one nitrogen with oxygen in the spiro system.

  • The oxygen atom may reduce basicity and alter hydrogen-bonding capacity compared to the diaza core.
  • Substituents like benzothiazol and dimethylaminophenyl introduce π-π stacking and electron-donating effects, contrasting with the phenylbutanone’s planar aromatic and ketone groups .
c) Spiro[5.5]undecane Derivatives ()

Examples include tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate , which expands the spiro ring to [5.5].

  • The tert-butyl group in these derivatives serves as a protective moiety, unlike the target compound’s methyl and phenylbutanone, which are likely functional .

Physicochemical Properties

  • Lipophilicity: The phenylbutanone substituent likely increases logP compared to ester- or benzothiazol-bearing analogs, enhancing blood-brain barrier penetration.
  • Solubility : Polar groups (e.g., esters in 6a ) improve aqueous solubility, whereas the target compound’s ketone and phenyl groups may necessitate formulation adjustments for bioavailability.

Structural Characterization Techniques

  • Similar spiro compounds’ crystal structures would reveal bond angles and torsional strain differences due to substituent variations .
  • Spectroscopy : IR and NMR data from provide benchmarks for verifying the target compound’s structure. For instance, the absence of NH bands in IR (as seen in 6a ) would confirm successful alkylation .

Key Comparative Data Table

Compound Core Structure Substituents Key Functional Groups Notable Properties
Target Compound 6,9-Diazaspiro[4.5]decane 6: 4-phenylbutan-1-one; 9: methyl Ketone, spirocyclic amine High lipophilicity, rigid backbone
Methyl ester derivative (6a) 6,9-Diazaspiro[4.5]decane 6: phenyl; 9: CH₂COOCH₃ Ester, imide Moderate polarity, ester hydrolysis labile
7-Oxa-9-aza-spiro[4.5]decane 7-Oxa-9-azaspiro[4.5] Benzothiazol, dimethylaminophenyl Amine, benzothiazol π-π stacking, electron-donating effects
Spiro[5.5]undecane () 1-Oxa-4,9-diazaspiro[5.5] tert-butyl carboxylate Carbamate, spirocyclic ether Conformational flexibility, intermediate use

Biological Activity

1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one is a complex organic compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article will focus on the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, characterized by a bicyclic system where two rings share a single atom. Its chemical formula is C19H28N2C_{19}H_{28}N_2, and it possesses unique structural elements that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The spirocyclic structure allows for specific binding affinity, which may modulate the activity of these targets, leading to various biological effects.

Anticonvulsant Activity

Several studies have explored the anticonvulsant potential of compounds related to the diazaspiro series. For instance, a study on substituted 1,3-diazaspiro[4.5]decan-4-ones demonstrated that many derivatives exhibited moderate to weak anticonvulsant activity in various assays, such as the maximal electroshock seizure (MES) assay and the subcutaneous pentylenetetrazole (scPTZ) test . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Other Biological Activities

Research indicates that compounds with similar spirocyclic structures may also exhibit anti-inflammatory and analgesic properties. For example, certain diazaspiro compounds have been reported to act as antagonists of lymphocyte function-associated antigen-1 (LFA-1), which plays a critical role in immune response modulation .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions. The optimization of reaction conditions is crucial for achieving high yields and purity.

Case Study: Synthesis and Evaluation

A notable study synthesized various diazaspiro derivatives and evaluated their biological activities. The most active derivative exhibited significant anticonvulsant properties with an ED50 value substantially lower than that of standard reference drugs like phenobarbital and ethosuximide . This highlights the potential for further exploration of this compound in therapeutic applications.

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AnticonvulsantSubstituted 1,3-diazaspiro[4.5]decan derivativesModerate to weak activity
Anti-inflammatorySimilar diazaspiro compoundsPotential LFA-1 antagonism
AnalgesicRelated spirocyclic compoundsPossible analgesic effects

Q & A

Q. What are the recommended synthetic routes for 1-(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)-4-phenylbutan-1-one, and how can reaction conditions be optimized?

The synthesis of diazaspiro compounds typically involves multi-step protocols. A common approach for derivatives like this compound includes:

  • Core Structure Formation : Start with 9-methyl-6,9-diazaspiro[4.5]decane (CAS: 933716-21-3) as the spirocyclic backbone .
  • Ketone Functionalization : React the spirocyclic amine with 4-phenylbutan-1-one via nucleophilic substitution or reductive amination. Temperature control (e.g., 0–5°C for exothermic steps) and anhydrous solvents (e.g., THF or DCM) are critical to minimize side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC and HPLC .

Q. What analytical techniques are most effective for characterizing this compound and verifying its stereochemistry?

  • X-ray Crystallography : Resolve the spirocyclic conformation and stereogenic centers using SHELXL for refinement. This is critical given the compound's four stereogenic centers .
  • Spectroscopy :
    • NMR : 1H and 13C NMR (in CDCl3 or DMSO-d6) to confirm proton environments and carbon types. Look for distinctive spirocyclic signals (e.g., δ 3.5–4.5 ppm for diazaspiro N-CH3 groups) .
    • IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and N-H/N-CH3 vibrations .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (calculated for C20H28N2O: 312.42 g/mol) .

Q. How can researchers screen this compound for preliminary biological activity?

  • In Vitro Assays :
    • Kinase Inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) against kinases like CDK or MAPK, given structural similarities to diazaspiro kinase inhibitors .
    • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microdilution assays (MIC values) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How do stereochemical variations in the diazaspiro core impact biological activity, and how can enantiomers be resolved?

  • SAR Insights : Modifications at the 9-methyl position or phenylbutanone moiety alter steric hindrance and hydrogen-bonding capacity. For example, replacing methyl with bulkier groups (e.g., ethyl) may reduce kinase affinity but enhance antimicrobial activity .
  • Chiral Resolution :
    • Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.
    • Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Evans oxazolidinones) before spirocyclization .

Q. What experimental strategies address contradictions in pharmacological data across studies (e.g., varying IC50 values)?

  • Meta-Analysis Framework :
    • Standardize assay conditions (e.g., ATP concentrations in kinase assays) to reduce variability .
    • Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites, identifying key residues (e.g., hinge region interactions) that explain potency differences .

Q. How can the environmental stability and degradation pathways of this compound be evaluated for ecological risk assessment?

  • Fate Studies :
    • Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C; monitor via LC-MS for degradation products (e.g., phenylbutanone cleavage).
    • Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic matrices .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to determine EC50 values .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Process Chemistry Considerations :
    • Catalyst Selection : Opt for heterogeneous catalysts (e.g., Pd/C for hydrogenation) to avoid racemization during spirocyclic ring closure .
    • Continuous Flow Systems : Improve yield and enantiomeric excess (ee) by controlling residence time and temperature gradients .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Methodological Best Practices

  • Crystallography : Always deposit structure data in the Cambridge Structural Database (CSD) for peer validation .
  • Data Reproducibility : Share raw NMR/MS files in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles.
  • Ethical Screening : Prioritize in silico toxicity predictions (e.g., ProTox-II) before animal testing to reduce ethical concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.